Amlodipine besylate dihydrate

Description

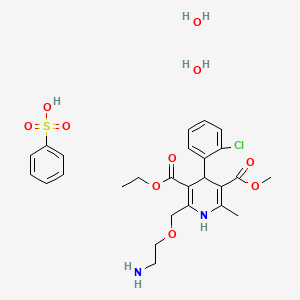

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

532929-68-3 |

|---|---|

Molecular Formula |

C26H35ClN2O10S |

Molecular Weight |

603.1 g/mol |

IUPAC Name |

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;dihydrate |

InChI |

InChI=1S/C20H25ClN2O5.C6H6O3S.2H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);2*1H2 |

InChI Key |

CXOUVSIRCRQEOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O.O.O |

Origin of Product |

United States |

Synthesis and Chemical Modifications of Amlodipine and Its Salts

Synthetic Pathways and Methodologies for Amlodipine (B1666008) Base

The core structure of amlodipine is a 1,4-dihydropyridine (B1200194) ring, which is central to its pharmacological activity. The synthesis of the amlodipine base primarily relies on well-established chemical reactions, with the Hantzsch reaction being a cornerstone of this process.

Hantzsch Reaction and Dihydropyridine (B1217469) Ring Formation

The Hantzsch dihydropyridine synthesis is a classic multi-component reaction that remains one of the most straightforward methods for creating the dihydropyridine ring system found in amlodipine and related drugs like nifedipine (B1678770) and felodipine (B1672334) semanticscholar.orgresearchgate.net. This reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or an ammonium (B1175870) salt semanticscholar.orgjapsonline.com.

In the synthesis of amlodipine, the key reactants are 2-chlorobenzaldehyde (B119727), a β-ketoester with the desired side chain, and a source of ammonia lcms.cz. The reaction proceeds through a series of steps, including a Knoevenagel condensation, enamine formation, and a subsequent Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine core semanticscholar.org. One synthetic approach involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate (B1235776) and methyl aminocrotonate in an organic solvent, which after further steps, yields amlodipine rsc.org. Another variation of the Hantzsch reaction for amlodipine synthesis involves reacting a pyrrole (B145914) derivative with methyl aminocrotonate and 2-chlorobenzaldehyde, which has been reported to result in a total yield of 45% lcms.cz.

The reaction conditions for the Hantzsch synthesis can be varied, with solvents such as ethanol (B145695), isopropanol, and 1-butanol (B46404) being commonly used, often under reflux for several hours nih.govrjptonline.org. Research has also explored the use of catalysts like boric acid to improve the efficiency of the reaction researchgate.net.

Intermediate Compound Synthesis (e.g., Phthalimidoamlodipine)

To facilitate the synthesis and purification of amlodipine, the amino group in the side chain is often protected during the formation of the dihydropyridine ring. The phthalimido group is a commonly used protecting group, leading to the formation of an important intermediate known as phthalimidoamlodipine (B1677751) tsijournals.comwisdomlib.org. This intermediate has the chemical name 3-ethyl 5-methyl 2-[(2-phthalimidoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate tsijournals.com.

The synthesis of phthalimidoamlodipine can be achieved by reacting ethyl 4-[2-(phthalimido)ethoxy]acetoacetate with methyl 2-(2-chlorobenzylidene)acetoacetate and an ammonia source nih.gov. One patented process describes reacting ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate with methyl 2-(2-chlorobenzylidene)acetoacetate in ethanol under reflux for 20 hours, yielding phthalimidoamlodipine with a 70% yield and a melting point of 150-151°C nih.gov.

Once the protected dihydropyridine ring is formed, the phthalimido group is removed in a subsequent deprotection step to yield the free amino group of the amlodipine base. This is often achieved by reacting phthalimidoamlodipine with a primary amine, such as aqueous methylamine, or through hydrazinolysis tsijournals.comnih.gov. The resulting amlodipine base can then be converted to a pharmaceutically acceptable salt, like amlodipine besylate, by reacting it with the corresponding acid tsijournals.com.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Condition | Product | Yield | Reference |

| Pyrrole derivative | Methyl aminocrotonate | 2-chlorobenzaldehyde | Organic Solvent | Reflux | Amlodipine | 45% | lcms.cz |

| Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate | Methyl 2-(2-chlorobenzylidene)acetoacetate | - | Ethanol | Reflux (20h) | Phthalimidoamlodipine | 70% | nih.gov |

| o-chlorobenzaldehyde | 4-(2-phthalyl imino radical ethoxy) acetoacetic ester | 3-amino methyl cro-tonate | Alcohol | - | Phthalimidoamlodipine | - | nih.gov |

Derivatization and Analog Development for Targeted Activities

To improve the pharmacological profile and explore new therapeutic applications, extensive research has been conducted on the derivatization and development of amlodipine analogs. This involves modifying the core structure to create bioisosteres or introducing novel chemical moieties.

Design and Synthesis of Bioisosteres of Amlodipine

Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of enhancing the drug's activity or reducing its side effects nih.gov. In the context of amlodipine, researchers have designed and synthesized novel bioisosteres to create potential antihypertensive agents with improved characteristics rsc.orgnih.gov.

One approach involves tethering various aryl and heteroaryl azides to the 1,4-dihydropyridine scaffold of amlodipine via a copper-catalyzed 1,3-dipolar cycloaddition, a "click reaction" nih.gov. This results in amlodipine bioisosteres with a triazole linkage. Computational studies, including molecular docking, have been used to predict the binding affinity of these new compounds to calcium channels, with some bioisosteres showing superior docking scores compared to amlodipine itself rsc.orgnih.gov. The synthesis of these bioisosteres generally involves a multi-step process, starting with a modified Hantzsch synthesis to create a dihydropyridine scaffold with a propargyl group, which then reacts with various azides to form the final triazole-tethered products nih.gov.

Introduction of Novel Structural Moieties (e.g., Triazole-tethered Rings)

The introduction of novel structural moieties, such as triazole rings, into the amlodipine structure has been a key area of focus for developing new analogs. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, and their derivatives are known for a wide range of biological activities mdpi.comnih.gov.

A general procedure for synthesizing 1,4-dihydropyridine-based amlodipine bioisosteres with triazole-tethered rings involves reacting 3-Ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-((prop-2-yn-1-yloxy)methyl)-1,4-dihydropyridine-3,5-dicarboxylate with different aryl and heteroaryl azides nih.gov. This reaction is typically carried out in a solvent like DMF, with the addition of sodium ascorbate (B8700270) and copper sulfate (B86663) as catalysts, and the mixture is refluxed for a short period nih.gov. The resulting hybrids with heteroaryl rings tethered via the triazole linkage have shown excellent binding affinity in in-silico studies nih.gov.

Synthesis and Characterization of Amlodipine Besylate Degradation Products and Impurities

Understanding the degradation pathways and potential impurities of amlodipine besylate is crucial for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions.

Forced degradation of amlodipine besylate is typically carried out under conditions of acid and base hydrolysis, oxidation, heat, and photolysis lcms.cznih.gov. These studies have revealed that amlodipine is susceptible to degradation, particularly in acidic and basic media lcms.czresearchgate.net. For example, one study found that amlodipine degraded by 25% in a basic medium and 60% in an acidic medium lcms.cz. Another study reported 43% degradation under basic conditions and about 1% under acidic and oxidative stress nih.gov.

The degradation products are often identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy tsijournals.comresearchgate.net. A common degradation product observed under oxidative and acidic conditions is a dehydroamlodipine derivative researchgate.net. One of the major oxidative degradation products has been identified as 2,6-dimethyl-3-Ethoxycarbonyl-5-Methoxycarbonyl-1,4-Dihydropyridine tsijournals.com.

The synthesis of specific impurities is also important for their use as reference standards in quality control analysis. For instance, amlodipine impurity G, dimethyl-4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, has been synthesized via a Hantzsch condensation of methyl acetoacetate with 2-chlorobenzaldehyde japsonline.comjapsonline.com. A method for synthesizing another degradation impurity, 6-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-1,4-dihydropyridine-3-carboxylic acid, has also been developed to serve as a reference substance google.com.

| Stress Condition | Extent of Degradation | Identified Degradation Product(s) | Reference |

| Acid Hydrolysis (5 M HCl, 80°C, 6h) | 75.2% | Dehydroamlodipine derivative | researchgate.net |

| Base Hydrolysis (5 M NaOH, 80°C, 6h) | Total Degradation | Compound with molecular formula C15H16NOCl | researchgate.net |

| Base Hydrolysis (0.1 M NaOH) | 43% | Not specified | nih.gov |

| Oxidation (30% H2O2, 80°C, 6h) | 20% | Product ions with m/z 230 | lcms.cz |

| Oxidation (3% H2O2) | 80.1% | Dehydroamlodipine derivative | researchgate.net |

| Photolysis | 32.2% (solution) | Not specified | researchgate.net |

| Photolysis | 5% | Not specified | nih.gov |

| Thermal Degradation (80°C, 48h) | No major impurities | - | lcms.cz |

Molecular Pharmacology and Mechanism of Action Studies of Amlodipine in Vitro/preclinical Focus

Calcium Channel Modulation Mechanisms

Amlodipine's primary mechanism of action involves the strategic blockade of calcium channels, which leads to a cascade of events culminating in vasodilation and reduced myocardial oxygen demand. wikipedia.orgyoutube.com

Inhibition of Transmembrane Calcium Ion Influx

Amlodipine (B1666008) functions as a slow-channel blocker, selectively inhibiting the influx of calcium ions across the cell membranes of vascular smooth muscle and cardiac muscle cells. drugbank.compediatriconcall.com This inhibition of transmembrane calcium ion movement prevents the contraction of these muscle cells. wikipedia.org The process of vascular smooth muscle contraction is initiated when calcium enters the cell through voltage-dependent L-type calcium channels. nih.gov This influx of calcium binds to intracellular calmodulin, which in turn activates myosin light-chain kinase (MLCK). nih.gov MLCK then phosphorylates the myosin light chain, triggering muscle contraction and subsequent vasoconstriction. nih.gov By blocking this initial calcium influx, amlodipine disrupts this signaling cascade, leading to the relaxation of vascular smooth muscle.

Selectivity for Vascular Smooth Muscle Cells versus Cardiac Muscle Cells

A key characteristic of amlodipine is its greater effect on vascular smooth muscle cells compared to cardiac muscle cells. drugbank.commedex.com.bd This selectivity is a defining feature of dihydropyridine (B1217469) calcium channel blockers. drugbank.com The preferential action on vascular smooth muscle results in peripheral vasodilation, which reduces peripheral vascular resistance and, consequently, lowers blood pressure. drugbank.compediatriconcall.com In preclinical studies using depolarised rat aorta, amlodipine was found to be twice as potent as nifedipine (B1678770) at inhibiting Ca2+-induced contractions. semanticscholar.org Conversely, the negative inotropic effects of amlodipine in perfused guinea pig hearts were approximately one-tenth of its potency against Ca2+-induced contractions in the rat aorta, highlighting its vascular selectivity. semanticscholar.org

This selectivity is attributed to amlodipine's state-dependent binding, where it preferentially binds to L-type calcium channels in their resting state. youtube.com Vascular smooth muscle channels cycle less frequently than cardiac muscle channels, meaning they spend more time in the resting state, making them a more accessible target for amlodipine. youtube.com

Interaction with Voltage-Dependent L-type Calcium Channels

Amlodipine's therapeutic effects are mediated through its interaction with voltage-dependent L-type calcium channels. nih.govpatsnap.com It specifically targets these channels in muscle cells. wikipedia.org The S(-) enantiomer of amlodipine is the pharmacologically active component that selectively inhibits these L-type calcium channels, leading to vasodilation and a reduction in blood pressure. mdpi.com The binding of 1,4-dihydropyridines like amlodipine to receptors on L-type voltage-dependent Ca2+ channels inhibits the entry of Ca2+ ions into both cardiac and vascular smooth muscle cells. rsc.org

Binding Site Characterization

The interaction of amlodipine with calcium channels is a complex process involving specific binding sites.

Cellular and Subcellular Interactions

Beyond its direct interaction with calcium channels, amlodipine exhibits other cellular and subcellular effects. It has a high affinity for cell membranes, which contributes to its long-acting nature. drugbank.com Studies have shown that amlodipine can modulate the physicochemical properties of the membrane lipid bilayer, which may contribute to its antioxidant effects, independent of calcium channel inhibition. nih.gov At a subcellular level, amlodipine's interaction with the sarcoplasmic reticulum has been noted, where it can affect Ca2+ mobilization. researchgate.net

Interactive Data Table: Amlodipine's Potency in Preclinical Models

| Preparation | Parameter Measured | Amlodipine IC50 | Nifedipine IC50 | Reference |

| Depolarised Rat Aorta | Inhibition of Ca2+-induced contractions | 1.9 nM | 4.1 nM | semanticscholar.org |

| Rat Aorta | Blockade of contractions induced by 45 mM K+ | 19.4 nM | 7.1 nM | semanticscholar.org |

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt Activation)

Amlodipine has been shown to influence intracellular signaling cascades, notably the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, growth, and metabolism. In a study utilizing neonatal rat cardiomyocytes, amlodipine was found to markedly activate PI3K and its downstream effector, Akt. nih.gov This activation was implicated in the drug's ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS) in response to lipopolysaccharide (LPS) challenge. The study further demonstrated that the inhibitory effects of amlodipine on TNF-α and iNOS expression were attenuated by PI3K inhibitors, suggesting that the cardioprotective effects of amlodipine during sepsis are at least partially dependent on the PI3K/Akt signaling pathway. nih.gov

Further research has elucidated the specific isoforms of Akt that are modulated by amlodipine. In rat aortic smooth muscle cells, amlodipine was shown to activate Akt2, but not Akt1 or Akt3, to promote vascular smooth muscle cell differentiation. nih.gov This isoform-specific activation of Akt2 led to the nuclear translocation of the Sp1 transcription factor, which in turn increased the expression of microRNA-21 (miR-21). nih.gov This pathway ultimately targets PDCD4 to promote the expression of genes associated with vascular smooth muscle cell differentiation, providing a novel mechanism for amlodipine-induced vasodilation. nih.gov

| Cell Type/Model | Key Finding | Implication | Reference |

|---|---|---|---|

| Neonatal rat cardiomyocytes | Amlodipine activates PI3K and Akt, leading to decreased TNF-α and iNOS expression. | Cardioprotective effects in sepsis models. | nih.gov |

| Rat aorta artery smooth muscle cells | Amlodipine activates Akt2, leading to nuclear translocation of Sp1 and increased miR-21 expression. | Promotes vascular smooth muscle cell differentiation and vasodilation. | nih.gov |

Impact on Gene Expression (e.g., IL6 Gene Transcription)

Amlodipine has demonstrated the ability to modulate the expression of inflammatory cytokines at the transcriptional level. In a study involving hypertensive type 2 diabetic patients, administration of amlodipine was associated with a significant reduction in the mRNA expression levels of interleukin-6 (IL-6) in peripheral blood mononuclear cells (PBMCs). clinpgx.org Specifically, a mean percent reduction of 25% in IL-6 mRNA expression was observed after treatment. clinpgx.org This finding suggests that amlodipine's anti-inflammatory effects extend to the regulation of gene transcription.

Another study in patients with congestive heart failure also reported a significant decrease in plasma IL-6 levels after 30 days of treatment with amlodipine. nih.gov While this study focused on protein levels, it complements the findings on mRNA expression, indicating a comprehensive down-regulation of the IL-6 inflammatory pathway by amlodipine. The regulation of IL-6 gene transcription is complex, involving various cis-acting elements and transcription factors such as NF-κB and NF-IL6. frontiersin.org Amlodipine's ability to interfere with these regulatory mechanisms likely contributes to its anti-atherosclerotic properties. clinpgx.org

| Study Population | Parameter Measured | Effect of Amlodipine | Reference |

|---|---|---|---|

| Hypertensive type 2 diabetic patients | IL-6 mRNA expression in PBMCs | 25% mean reduction | clinpgx.org |

| Patients with congestive heart failure | Plasma IL-6 levels | Significant decrease after 30 days | nih.gov |

Exploration of Ancillary Molecular Activities

Antioxidant Properties at the Molecular Level

Amlodipine possesses notable antioxidant properties that are independent of its calcium channel blocking activity. nih.govresearchgate.net These properties are linked to its high lipophilicity, which allows it to readily partition into the membrane lipid bilayer. nih.gov By modulating the physicochemical properties of the cell membrane, amlodipine can inhibit lipid peroxidation. nih.govresearchgate.net In vitro studies have shown a direct relationship between the antioxidant activities of calcium antagonists and their affinity for the membrane lipid bilayer, with amlodipine demonstrating a high affinity. nih.gov

Furthermore, amlodipine has been shown to decrease oxidative stress by reducing the expression of pro-oxidant enzymes. In human endothelial cells, amlodipine was found to reduce the expression of NADPH oxidase subunits (p22phox and NOX4) and inducible nitric oxide synthase (iNOS), leading to a decrease in NADPH oxidase activity and levels of oxidative stress markers. nih.gov

Nitric Oxide Production Enhancement Mechanisms

Amlodipine has been consistently shown to enhance the production of nitric oxide (NO), a critical vasodilator with anti-atherosclerotic properties. drugbank.comnih.govresearchgate.netnih.gov This effect is mediated through multiple mechanisms. Amlodipine can stimulate endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium. nih.govresearchgate.net This stimulation may occur through a novel kinin-dependent pathway. nih.gov In porcine endothelial cell cultures, long-term treatment with amlodipine significantly enhanced basal NO formation in a concentration-dependent manner, an effect that was associated with increased eNOS protein expression. researchgate.net

In addition to stimulating NO synthesis, amlodipine's antioxidant properties contribute to increased NO bioavailability by reducing its degradation by reactive oxygen species. researchgate.net By scavenging free radicals, amlodipine can prolong the half-life of NO, thereby enhancing its vasodilatory and vasoprotective effects. researchgate.net

Inhibition of Vascular Smooth Muscle Carbonic Anhydrase I Activity

In vitro and in vivo studies have revealed that amlodipine is a potent inhibitor of carbonic anhydrase I (CA I), an enzyme found in vascular smooth muscle. nih.govnih.gov This inhibitory action is proposed as a secondary mechanism contributing to amlodipine's hypotensive effect. nih.govnih.gov The inhibition of CA I in vascular smooth muscle is thought to lead to an increase in intracellular pH, which may in turn influence intracellular calcium influx through calcium channels, ultimately promoting vasodilation. nih.gov This dual mechanism of action, combining calcium channel blockade with carbonic anhydrase inhibition, may provide a more comprehensive explanation for the vasodilatory effects of amlodipine. nih.govnih.gov

Potential Interactions with Bacterial Targets (e.g., DNA Topoisomerase I)

Emerging research suggests that amlodipine may possess antibacterial properties. A chemoinformatics study predicted that bacterial DNA topoisomerase I is a potential target for amlodipine's antibacterial activity. rjptonline.org Molecular docking studies have supported this prediction, indicating a binding affinity of amlodipine to this bacterial enzyme. rjptonline.org Furthermore, in vitro studies have reported that amlodipine exhibits activity against a range of pathogenic bacteria, including Staphylococcus aureus, Vibrio cholerae, and Salmonella species. rjptonline.orgresearchgate.net While the clinical significance of these findings is yet to be determined, they open up the possibility of repurposing amlodipine for antibacterial applications, potentially through the design of structural analogs with enhanced antibacterial activity and reduced cardiovascular effects. rjptonline.org

Structure-Activity Relationship (SAR) Elucidation

The pharmacological profile of amlodipine is intrinsically linked to its molecular architecture, a classic example of the 1,4-dihydropyridine (B1200194) (DHP) class of L-type calcium channel blockers. The specific arrangement and chemical nature of its substituent groups are critical for its potent and long-lasting therapeutic effects.

Influence of Substituent Groups on Pharmacological Activity

The activity of amlodipine is not conferred by a single functional group but rather by the synergistic interplay of several key structural features inherent to the 1,4-dihydropyridine scaffold. Quantitative structure-activity relationship (QSAR) studies on the DHP class reveal a clear set of requirements for optimal calcium channel blocking activity.

The foundational 1,4-dihydropyridine ring is indispensable for activity; its oxidation to a pyridine (B92270) ring or reduction abolishes pharmacological effects. A critical feature is the substituted phenyl ring at the C4 position. For potent activity, this phenyl ring requires a substituent at the ortho or meta position, with an unsubstituted ring showing reduced activity. In amlodipine, this is satisfied by the 2-chlorophenyl group.

The ester groups at the C3 and C5 positions of the DHP ring are also vital for optimizing activity. Amlodipine features non-identical ester groups (a methyl ester and an ethyl ester), which introduces chirality to the C4 carbon. The side chain at the C2 position significantly influences the compound's properties. The 2-(2-aminoethoxy)methyl side chain in amlodipine, which is protonated at physiological pH, is believed to contribute to its high membrane partition coefficient and slow washout from membranes, correlating with its long duration of action. nih.gov This basic side chain enhances potency compared to analogues with simple alkyl or aryl groups at this position. Small alkyl groups, typically methyl groups, at the C2 and C6 positions are also considered optimal for activity.

Table 1: General Structure-Activity Relationships of 1,4-Dihydropyridine Calcium Channel Blockers

| Structural Position | Requirement for Optimal Activity | Role in Amlodipine |

|---|---|---|

| 1,4-Dihydropyridine Ring | Essential for activity. Oxidation or reduction leads to loss of function. | Forms the core scaffold of the molecule. |

| N1 Position | Unsubstituted (N-H) is required. | Contains an unsubstituted secondary amine group. |

| C2 and C6 Positions | Small alkyl groups (e.g., methyl) are optimal. A lipophilic aromatic substitution at C6 can improve organ penetration. rsc.org | Features a methyl group at C6 and a substituted methyl group at C2. |

| C3 and C5 Positions | Ester groups are required for optimal activity. Non-identical esters introduce chirality. | Contains a methyl ester and an ethyl ester group. |

| C4 Position | A substituted phenyl ring is optimal. Ortho or meta substitution is preferred over para or no substitution. | Contains a 2-chlorophenyl group. |

Stereochemical Considerations and Enantiomeric Activity Differences

Amlodipine is a chiral molecule due to the asymmetric carbon at the C4 position of the dihydropyridine ring and is administered clinically as a racemic mixture of the S(-) and R(+) enantiomers. researchgate.netscielo.br Preclinical studies have definitively shown that the pharmacological activity of these two enantiomers is not equivalent.

The calcium channel blocking activity resides almost exclusively in the S(-)-amlodipine enantiomer. scielo.brscielo.br In vitro studies have demonstrated that S-amlodipine has an approximately 1000-fold greater affinity for L-type calcium channel receptors compared to the R-amlodipine enantiomer. nih.govnih.govoup.com This significant difference in binding affinity means that S-amlodipine is considered the pharmacologically active component responsible for the vasodilatory and antihypertensive effects. japi.org

In contrast, the R(+) enantiomer is largely inactive as a calcium channel blocker. oup.com However, some research suggests that R-amlodipine is not entirely inert. Experimental studies have indicated that the R-isomer may contribute to the stimulation of nitric oxide (NO) release from endothelial cells, a mechanism that could theoretically contribute to vasodilation. elpub.ru Despite this, the primary therapeutic action of racemic amlodipine is attributed to the potent L-type calcium channel blockade by the S(-) enantiomer. The development of the pure S-amlodipine enantiomer as a separate therapeutic agent was driven by the principle of improving the pharmacokinetic profile and therapeutic index. nih.gov

Table 2: Comparison of Pharmacological Properties of Amlodipine Enantiomers

| Property | S(-)-Amlodipine | R(+)-Amlodipine | Reference |

|---|---|---|---|

| Primary Mechanism | Potent L-type calcium channel blocker | Largely inactive as a calcium channel blocker | scielo.broup.com |

| Receptor Affinity | ~1000 times greater affinity for L-type calcium channels than the R-isomer | Very low affinity for L-type calcium channels | nih.govnih.gov |

| Therapeutic Effect | Responsible for the primary vasodilatory and antihypertensive effects | Minimal contribution to calcium channel blockade-mediated effects | researchgate.netjapi.org |

| Other Potential Activity | Considered the eutomer (pharmacologically active enantiomer) | May stimulate endothelial nitric oxide (NO) release | elpub.ru |

Compound Names

Biopharmaceutical Aspects and Metabolism of Amlodipine in Vitro/preclinical Focus

Enzymatic Metabolism Pathways

Amlodipine (B1666008) undergoes extensive hepatic metabolism to inactive metabolites. drugbank.comnih.gov In vitro studies using human liver microsomes have been instrumental in elucidating the specific enzymatic pathways involved in its biotransformation.

The cytochrome P450 system, particularly the CYP3A subfamily, plays a pivotal role in the metabolism of amlodipine. nih.govdovepress.com In vitro studies with human liver microsomes have demonstrated that CYP3A4 is the primary enzyme responsible for the metabolic clearance of amlodipine. dovepress.comnih.govresearchgate.net The dehydrogenation of amlodipine's dihydropyridine (B1217469) moiety to a pyridine (B92270) derivative (M9) is a key metabolic step, and this reaction is almost completely blocked by CYP3A4 inhibitors like ketoconazole (B1673606) and CYP3cide. nih.gov While the potential involvement of CYP3A5 has been investigated, studies suggest that CYP3A4 is the major contributor to amlodipine metabolism. nih.govresearchgate.net The metabolism of both the racemic mixture and the S-isomer of amlodipine show similar profiles in terms of CYP3A4 activity. nih.gov

Table 1: Effect of Selective P450 Inhibitors on Amlodipine Metabolism in Human Liver Microsomes

| Inhibitor | Target Enzyme | Effect on M9 Formation |

| Ketoconazole | CYP3A4/5 | Complete Blockade nih.gov |

| CYP3cide | CYP3A4 | Complete Blockade nih.gov |

| Other P450 Inhibitors | Various | Little to no effect nih.gov |

Phase I metabolism of amlodipine involves several key transformations. The primary and most significant metabolic pathway is the dehydrogenation of the dihydropyridine ring to form its pyridine derivative, known as M9. nih.govresearchgate.netresearchgate.net This initial step is followed by further oxidative processes. These subsequent Phase I metabolic changes include O-demethylation, O-dealkylation, and oxidative deamination of the M9 metabolite, leading to the formation of various other pyridine derivatives. nih.gov

Following Phase I modifications, amlodipine metabolites can undergo Phase II conjugation reactions. While the primary metabolites are largely pyridine derivatives resulting from Phase I oxidation, the formation of glucuronide conjugates is a potential Phase II pathway for the excretion of these more polar metabolites. The extensive metabolism of amlodipine results in approximately 60% of the administered dose being excreted in the urine as metabolites. drugbank.comnih.gov

Metabolite Identification and Structural Characterization via Mass Spectrometry

The identification and structural elucidation of amlodipine's complex array of metabolites have been heavily reliant on mass spectrometry techniques. nih.gov Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been employed to analyze metabolites in preclinical studies. nih.gov For instance, LC-MS analysis of incubations with human liver microsomes was crucial in identifying the primary metabolite M9 and subsequent pyridine derivatives. nih.gov More advanced techniques like liquid chromatography-quadrupole-Orbitrap mass spectrometry (LC-Q-Orbitrap-MS) have been used to identify specific degradation products of amlodipine, such as 3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate (AM-PDP-1), a novel postmortem degradation compound. jst.go.jp The precise mass measurements provided by high-resolution mass spectrometry are essential for confirming the elemental composition of these metabolites. jst.go.jp

Drug Transporter Interactions (e.g., P-glycoprotein (ABCB1) mediated transport)

The interaction of amlodipine with drug transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), has been a subject of investigation. P-glycoprotein is an efflux transporter that can influence the absorption and disposition of various drugs. nih.gov Some studies have suggested that amlodipine may be a substrate for P-gp. nih.gov This is supported by findings that known P-gp inhibitors, like grapefruit juice, can affect the pharmacokinetics of amlodipine. nih.gov However, other research has categorized amlodipine as a non-P-gp-inhibiting calcium channel blocker, in contrast to other drugs in its class like verapamil (B1683045) and nifedipine (B1678770). nih.govresearchgate.net One study investigating the effect of ABCB1 gene polymorphisms on amlodipine pharmacokinetics found that, contrary to expectations, subjects with mutant alleles showed lower plasma concentrations of amlodipine, suggesting a more complex interaction than simple P-gp transport. nih.gov

In Vitro Dissolution Enhancement Strategies for Poorly Soluble Amlodipine

Although amlodipine is considered to have good solubility, various in vitro strategies have been explored to enhance its dissolution rate, which can be beneficial for formulation development. dissolutiontech.com One approach is the use of solid dispersions, where the drug is dispersed in a carrier polymer. For example, solid dispersions of amlodipine with polyvinylpyrrolidone (B124986) (PVP) have been shown to improve its dissolution. nih.govresearchgate.netnih.gov This enhancement is attributed to the conversion of crystalline amlodipine to a more soluble amorphous form and the formation of intermolecular hydrogen bonds between the drug and the polymer, which reduces the crystal packing energy. nih.govresearchgate.netnih.gov Irradiated PVP has been found to be particularly effective, with one study showing approximately 89% release of amlodipine in 60 seconds. nih.govnih.gov

Another strategy involves the use of liquisolid compacts. This technique involves dissolving the drug in a non-volatile solvent and then adsorbing the solution onto a carrier and coating material. Liquisolid compacts of amlodipine besylate have demonstrated improved wettability, rapid disintegration, and a significantly higher dissolution rate compared to conventional tablets. semanticscholar.org

Table 2: In Vitro Dissolution Enhancement of Amlodipine

| Technique | Carrier/Polymer | Mechanism of Enhancement | Key Findings |

| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Conversion to amorphous form, reduced crystal packing via drug-polymer hydrogen bonding. nih.govresearchgate.netnih.gov | Irradiated PVP (20 kGy) released ~89% of amlodipine in 60 seconds. nih.govnih.gov |

| Solid Dispersion with Dextrin | Dextrin and Sodium Lauryl Sulfate (B86663) (SLS) | Increased dispersion and wetting. | 86% of amlodipine dissolved in 10 minutes at pH 1.2, compared to 31% for the drug alone. nih.govacs.org |

| Liquisolid Compacts | Microcrystalline Cellulose, Aerosil, Propylene (B89431) Glycol, Tween 80, PEG 400 | Improved wettability and surface area. | Cumulative drug release of 98% compared to 83% for marketed conventional tablets. semanticscholar.org |

Solid Dispersion Technologies and Polymer Interactions (e.g., Irradiated Polyvinylpyrrolidone)

Solid dispersion technology is a prominent strategy for improving the dissolution rate and, consequently, the bioavailability of poorly water-soluble drugs like amlodipine. This technique involves the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. Among various polymers used as carriers, polyvinylpyrrolidone (PVP) has been explored due to its high solubility, amorphous state, and cost-effectiveness. nih.govnih.gov A particularly innovative approach involves the use of irradiated PVP to further enhance the dissolution of amlodipine. nih.govnih.gov

The fundamental mechanism behind the improved dissolution of amlodipine in solid dispersions with PVP lies in the alteration of the drug's physical state and its interaction with the polymer. nih.govnih.gov Preclinical studies have shown that the crystalline form of amlodipine can be transformed into a more soluble amorphous form when dispersed in a PVP matrix. nih.gov This transition is facilitated by the formation of intermolecular hydrogen bonds between the amlodipine and PVP molecules, which disrupts the drug's crystalline lattice. nih.govnih.gov

The use of gamma-irradiated PVP has been shown to be even more effective in enhancing the dissolution of amlodipine compared to its unirradiated counterpart. nih.govnih.gov Irradiation of PVP powder with gamma rays at varying doses (from 0 to 50 kGy) induces changes in its physicochemical properties. nih.govacs.org These changes, including the potential for pyrrolidone ring opening, can lead to more favorable interactions with amlodipine molecules, resulting in a more stable solid dispersion and a faster dissolution rate. nih.govacs.org

In vitro dissolution studies are crucial for evaluating the effectiveness of solid dispersion formulations. Research has demonstrated a significant increase in the dissolution rate of amlodipine when formulated as a solid dispersion with irradiated PVP. nih.govnih.gov For instance, one study found that a solid dispersion of amlodipine with PVP irradiated at a dose of 20 kGy resulted in the release of approximately 89% of the drug within 60 seconds. nih.govnih.gov The dissolution rate is influenced by the drug-polymer intermolecular hydrogen bonding, which replaces the drug-drug intramolecular hydrogen bonds, thereby reducing crystal packing. nih.govnih.gov

The interaction between amlodipine and irradiated PVP in the solid state has been characterized using various analytical techniques, including Fourier Transform Infrared Spectroscopy (FT-IR) and X-ray Powder Diffraction (XRPD). nih.gov FT-IR analysis confirms the formation of intermolecular hydrogen bonds between the drug and the polymer. nih.govnih.gov XRPD studies demonstrate the change in the physical state of amlodipine from crystalline to amorphous within the solid dispersion. nih.govnih.gov

Detailed Research Findings:

In Vitro Dissolution Profile: The dissolution rate of amlodipine is significantly enhanced when formulated as a solid dispersion with irradiated PVP. The irradiation dose applied to the PVP has a direct impact on the dissolution profile.

| Irradiation Dose (kGy) | Approximate Percentage of Amlodipine Released in 60 seconds |

|---|---|

| 20 | ~89% nih.govnih.gov |

Physicochemical Characterization: Spectroscopic and diffraction studies provide insights into the solid-state interactions between amlodipine and irradiated PVP.

| Analytical Technique | Observation | Interpretation |

|---|---|---|

| Fourier Transform Infrared Spectroscopy (FT-IR) | The peak at 1660 cm-1 (C=O bond in PVP) becomes wider with increasing radiation dose. Broad peaks from 3060 to 3700 cm-1 (OH and NH groups) also widen. acs.org | Confirms the formation of intermolecular hydrogen bonds between amlodipine and PVP. nih.govnih.gov Changes in peak width suggest increased hydrogen bonding and potential pyrrolidone ring opening in irradiated PVP. acs.org |

| X-ray Powder Diffraction (XRPD) | Disappearance of characteristic crystalline peaks of amlodipine (e.g., at 2θ = 5.9°, 11.7°, and 13.15°). acs.org | Indicates the transformation of crystalline amlodipine into an amorphous state within the solid dispersion. nih.govnih.gov |

The preclinical investigation into solid dispersion technologies, particularly with irradiated polymers like polyvinylpyrrolidone, highlights a promising avenue for enhancing the biopharmaceutical properties of amlodipine. The ability to modify the physical state of the drug and promote favorable drug-polymer interactions at a molecular level is key to improving its in vitro dissolution performance.

Advanced Analytical Characterization Techniques for Amlodipine Besylate Dihydrate

Spectroscopic Methodologies

Spectroscopic techniques are invaluable for elucidating the molecular structure and bonding environments within Amlodipine (B1666008) Besylate Dihydrate.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including both FTIR and Raman techniques, provides detailed information about the functional groups and intermolecular interactions, particularly hydrogen bonding, which are critical in hydrated crystal structures.

Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy also highlights the differences between the hydrated and anhydrous forms of Amlodipine Besylate. akjournals.com While spectral differences can be less pronounced than in FTIR, reproducible spectra are obtainable and provide insight into the molecular framework. akjournals.com Spectroscopic analysis, in conjunction with crystal structure data, confirms variations in the hydrogen bond networks among the different solid forms of Amlodipine Besylate. acs.orgfigshare.com

| Technique | Functional Group | Characteristic Wavenumber (cm⁻¹) |

| FTIR | O–H stretch (water) | 3550 - 3350 |

| FTIR | N–H stretch (amine) | ~3592 and 3552 |

| FTIR | C=O stretch (ester) | 1700 - 1676 |

| FTIR | C=C stretch (aromatic) | ~1613 |

| FTIR | C-O stretch | ~1017 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for confirming the molecular structure of Amlodipine Besylate in solution. While solid-state NMR would be required to probe the dihydrate crystal structure directly, solution-state NMR confirms the integrity of the amlodipine and besylate moieties.

¹H NMR Spectroscopy: The proton NMR spectrum of Amlodipine Besylate provides distinct signals corresponding to each unique proton in the molecule. researchgate.netchemicalbook.com The aromatic protons of the besylate and the chlorophenyl group, the protons of the dihydropyridine (B1217469) ring, and the aliphatic protons of the ester and aminoethoxy side chains all appear at characteristic chemical shifts. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the compound. semanticscholar.org It shows distinct resonances for the carbonyl carbons of the ester groups, the carbons of the aromatic rings, and the aliphatic carbons, confirming the molecular backbone of Amlodipine Besylate. semanticscholar.orgnih.gov

| Technique | Selected Proton/Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| ¹H NMR | Aromatic Protons (Besylate & Chlorophenyl) | 7.0 - 8.0 |

| Dihydropyridine N-H | Variable, depends on solvent/H-bonding | |

| Methylene Protons (-OCH₂CH₂NH₂) | ~3.0 - 4.0 | |

| Methyl Protons (-CH₃) | ~1.0 - 2.5 | |

| ¹³C NMR | Carbonyl Carbons (C=O) | 165 - 170 |

| Aromatic Carbons | 120 - 140 | |

| Aliphatic Carbons | 10 - 70 |

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for the quantitative analysis of Amlodipine Besylate. The molecule exhibits characteristic absorption maxima due to its electronic transitions. In solvents like dilute hydrochloric acid or ortho-phosphoric acid, Amlodipine Besylate typically shows two main absorption peaks. ijpcbs.comresearchgate.net One maximum absorbance is observed around 238-239 nm, and another is found at approximately 366 nm. ijpcbs.comresearchgate.netresearchgate.net This technique forms the basis for many simple and rapid assays of the drug in bulk and dosage forms. researchgate.net

Near-Infrared (NIR) Spectroscopy: While less commonly detailed in the literature for this specific hydrate (B1144303), NIR spectroscopy can be a powerful process analytical technology (PAT) tool. It is sensitive to O-H and N-H overtones and combination bands, making it suitable for monitoring hydration states and polymorphism in real-time during manufacturing processes.

| Technique | Solvent/Medium | Wavelength of Maximum Absorbance (λmax) |

| UV-Vis | Dilute HCl | ~239 nm |

| UV-Vis | 0.01% Ortho-phosphoric acid | ~366 nm |

| UV-Vis | Water | ~238 nm |

Diffraction Techniques

Diffraction methods are definitive for the solid-state characterization of crystalline materials like Amlodipine Besylate Dihydrate, providing direct information about the crystal lattice.

Powder X-ray Diffraction (PXRD) for Polymorph Identification and Quantification

PXRD is the primary technique for identifying and differentiating the various solid forms (polymorphs, hydrates) of Amlodipine Besylate. sci-hub.st Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." The PXRD pattern of this compound is distinct from the anhydrate and monohydrate forms. google.com For instance, the dihydrate and monohydrate forms exhibit a characteristic peak in the 33-34 degree 2θ range, which is absent in the anhydrate form. google.com

The XRD diffraction pattern for this compound shows a series of intense diffraction peaks at specific 2θ angles. nih.gov

| Characteristic PXRD Peaks for this compound (2θ) |

| 9.86° |

| 11.86° |

| 18.26° |

| 19.88° |

| 22.82° |

| 24.18° |

| 26.54° |

Data corresponds to PDF card no. 00-450-2143. nih.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, allowing for the precise determination of bond lengths, bond angles, and the absolute three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of this compound has been successfully determined using this technique at both room temperature (25 °C) and low temperature (-150 °C). acs.orgresearchgate.net

This analysis reveals that the crystal structure contains channels where water molecules are bound. google.com The structure is characterized by "bilayers" where the charged parts of the molecules and the water molecules are separated from the hydrophobic regions. sci-hub.st This detailed structural understanding is crucial for explaining the physicochemical properties of the dihydrate form, such as its stability and dissolution behavior. acs.org

| Crystallographic Data for this compound | |

| Crystal System | (Data not consistently available in provided search results) |

| Space Group | (Data not consistently available in provided search results) |

| Unit Cell Parameters | a = (Value) Å, b = (Value) Å, c = (Value) Å |

| α = (Value)°, β = (Value)°, γ = (Value)° | |

| Measurement Temperature | 25 °C and -150 °C |

(Specific unit cell parameters and space group information require access to detailed crystallographic databases beyond the scope of the initial search but the determination at these temperatures is confirmed). acs.orgsci-hub.st

Chromatographic and Hyphenated Techniques

Chromatographic techniques are fundamental in the analysis of this compound, providing powerful tools for separation, quantification, and identification. When coupled with mass spectrometry, these methods offer unparalleled sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of amlodipine besylate in pharmaceutical formulations. The development of a robust and validated HPLC method is critical for quality control.

Researchers have developed numerous reversed-phase HPLC (RP-HPLC) methods for the estimation of amlodipine besylate. semanticscholar.org A typical method involves a C18 column as the stationary phase, which is well-suited for separating non-polar to moderately polar compounds like amlodipine. The mobile phase is generally a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH often adjusted to around 3.0 using an acid like ortho-phosphoric acid to ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks. semanticscholar.org

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.net Key validation parameters include specificity, linearity, precision, accuracy, and robustness. unesp.br Linearity is typically established over a concentration range relevant for assay and impurity analysis, with correlation coefficients (r²) greater than 0.999 demonstrating a strong linear relationship between concentration and detector response. researchgate.netnih.gov Accuracy is often confirmed by recovery studies, with results typically expected to be within 98-102%. nih.gov

The following tables summarize typical parameters for validated HPLC methods:

Table 1: Example HPLC Chromatographic Conditions

| Parameter | Condition | Source |

|---|---|---|

| Column | WATERS C18, 250 mm × 4.6 mm, 5µm | semanticscholar.org |

| Mobile Phase | Acetonitrile: 70mM Potassium Dihydrogen Orthophosphate buffer: Methanol (15:30:55 v/v/v), pH 3.0 | semanticscholar.org |

| Flow Rate | 1.0 mL/min | semanticscholar.org |

| Detection Wavelength | 237 nm or 240 nm | semanticscholar.orgunesp.br |

| Injection Volume | 20 µL | unesp.br |

| Retention Time | ~2.60 minutes | semanticscholar.org |

Table 2: HPLC Method Validation Parameters

| Parameter | Typical Value/Range | Source |

|---|---|---|

| Linearity Range | 0.5 - 8 µg/mL | semanticscholar.org |

| Correlation Coefficient (r²) | > 0.999 | researchgate.net |

| Accuracy (% Recovery) | 99.50 - 99.91% | nih.gov |

| Limit of Detection (LOD) | 0.0674 µg/mL | semanticscholar.org |

| Limit of Quantitation (LOQ) | 0.0204 µg/mL | semanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. It is indispensable for the identification of impurities, degradation products, and metabolites of amlodipine. arcjournals.org

In a typical LC-MS/MS analysis, the analyte is first separated on an HPLC column. The eluent is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules. arcjournals.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For amlodipine, analysis is often performed in the positive ion mode, where it is detected as the protonated molecule [M+H]⁺. researchgate.net

This technique is particularly valuable for forced degradation studies, where amlodipine besylate is exposed to stress conditions like acid, base, oxidation, and heat to identify potential degradation products. arcjournals.orgnih.gov Researchers have used LC-MS/MS to identify and characterize multiple degradation products by analyzing their fragmentation patterns. arcjournals.orgolemiss.edu For quantitative analysis, the method often operates in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net

Table 3: LC-MS/MS Parameters for Amlodipine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | arcjournals.org |

| Precursor Ion (m/z) | 409.17 [M+H]⁺ | researchgate.net |

| Product Ions (m/z) | 238.19, 294.09 | researchgate.net |

| Application | Quantification in human plasma, Degradation product identification | arcjournals.orgresearchgate.net |

Studies have shown that amlodipine is unstable in acidic and alkaline conditions, leading to the formation of several degradation products. arcjournals.org LC-MS/MS analysis helps in elucidating the structures of these impurities, which is crucial for ensuring the safety and efficacy of the final drug product. arcjournals.org

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of amlodipine besylate. researchgate.net It is widely used for routine quality control, stability studies, and simultaneous estimation of amlodipine in combination with other drugs. researchgate.net

In this technique, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel 60 F254. researchgate.net The plate is then placed in a chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

For amlodipine besylate, various solvent systems have been developed. A common mobile phase might consist of a mixture of toluene, methanol, and acetic acid. After development, the separated spots are visualized, often under UV light at 254 nm or 326 nm, and quantified using a densitometer. researchgate.net The retention factor (Rf value) is a key parameter for identification.

Table 4: HPTLC Method Parameters for Amlodipine Besylate

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | TLC aluminum plates precoated with silica gel 60F-254 | researchgate.net |

| Mobile Phase | Tetrahydrofuran: Dichloroethane: Methanol: Ammonia (B1221849) solution (6.0:2.0:1.0:0.4 v/v/v/v) | researchgate.net |

| Detection Wavelength | 326 nm | researchgate.net |

| Rf Value | 0.45 ± 0.02 | researchgate.net |

| Linearity Range | 400–1,400 ng/spot | researchgate.net |

The developed HPTLC methods are validated for precision, accuracy, and robustness, proving to be reliable for the simultaneous analysis of amlodipine besylate and other drugs in tablet formulations. researchgate.net

Thermal Analysis Methods

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For a hydrated compound like this compound, these methods are essential for understanding its stability, polymorphism, and dehydration processes.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to characterize the solid-state properties of amlodipine besylate. It measures the difference in heat flow between a sample and a reference as a function of temperature.

The DSC thermogram of amlodipine besylate shows a sharp endothermic peak, which is characteristic of the melting of a crystalline substance. Studies have reported this melting point to be in the range of 197-207°C. It has been observed that the melting of amlodipine besylate occurs concomitantly with its thermal decomposition. This means that as the substance melts, it also begins to break down chemically.

For hydrated forms, such as the dihydrate, DSC can be used to observe the loss of water molecules (dehydration), which typically appears as a broad endotherm at temperatures below the melting point. The thermal behavior is highly dependent on the presence of water. The analysis provides critical information regarding the compound's thermal stability.

Table 5: DSC Findings for Amlodipine Besylate

| Thermal Event | Observed Temperature Range (°C) | Description | Source |

|---|

| Melting/Decomposition | 196 - 207 | Sharp endothermic peak indicating melting that occurs simultaneously with decomposition. | |

Hot Stage Microscopy (HSM)

Hot Stage Microscopy (HSM) is a thermo-optical technique that combines a polarized light microscope with a heated stage to allow for the visual observation of a sample as it is heated or cooled. nih.gov It provides valuable information that is complementary to DSC data, allowing for direct observation of physical changes such as melting, desolvation, and polymorphic transitions. nih.gov

While specific HSM studies detailing the thermal behavior of this compound are not widely published, the technique is highly applicable for its characterization. For this compound, HSM would be used to:

Visualize Dehydration: The loss of water from the dihydrate crystal structure upon heating could be directly observed. This process, known as desolvation, would be visible as changes in the crystal's appearance, such as the formation of bubbles or a change in opacity. nih.gov

Observe Melting: The exact melting temperature can be determined by observing the point at which the solid crystals transform into a liquid. This visual confirmation is useful to support DSC endotherms and distinguish melting from other thermal events. nih.gov

Study Polymorphism: HSM can detect changes in crystal form (polymorphic transitions) that may occur before melting. Different polymorphs can have different melting points, and these transitions are often visible under a polarized light microscope. nih.gov

Given that amlodipine besylate is known to exist in multiple solid forms, including an anhydrate, monohydrate, and dihydrate, HSM is an ideal tool for studying the transitions between these forms as a function of temperature and humidity.

Microscopic and Morphological Characterization

Microscopic and morphological characterization techniques are indispensable in the solid-state analysis of active pharmaceutical ingredients (APIs) like this compound. These methods provide critical insights into the physical properties of drug particles, such as size, shape, and crystal form, which can significantly influence the bulk properties, manufacturing processes, and bioavailability of the final drug product. For this compound, a compound known to exist in various solid forms including anhydrates, monohydrates, and amorphous states, a thorough understanding of its microscopic and morphological attributes is paramount. researchgate.netnih.govacs.org Advanced techniques such as Scanning Electron Microscopy (SEM) and optical microscopy are routinely employed to elucidate these characteristics.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of this compound particles at high resolutions. This technique provides detailed three-dimensional images that are crucial for understanding the physical nature of the crystalline and amorphous forms of the drug.

Research findings from various studies have revealed diverse morphologies for amlodipine besylate. SEM micrographs have shown that pure amlodipine besylate can exist in a crystalline form with varying particle sizes. researchgate.net Some studies have described the particles as having a microplate-type geometry with irregular dimensions. researchgate.net Analysis of SEM micrographs has identified distinct particle size populations, with some centered around 23.45 ± 5.23 µm and others at a smaller scale of 2.15 ± 0.74 µm. researchgate.net This variation in particle size is a significant factor contributing to its physicochemical properties. researchgate.net

In other examinations, the racemate of amlodipine besylate appeared as prismatic crystals of different sizes, which could be a result of grinding processes during manufacturing. researchgate.net In contrast, the S-amlodipine enantiomer has been observed as agglomerated particles with a less defined crystal form, highlighting morphological differences between the racemate and its enantiomer. researchgate.net The surface of these particles has generally been characterized as smooth. researchgate.net

The table below summarizes findings on the particle morphology of Amlodipine Besylate from SEM analyses.

| Form | Observed Morphology | Particle Size Range/Distribution | Source |

| Pure Amlodipine Besylate | Crystalline form with different particle sizes | Not specified | researchgate.net |

| Amlodipine Besylate Particles | Microplate-type geometry, irregular dimensions | Two populations: 23.45 ± 5.23 µm and 2.15 ± 0.74 µm | researchgate.net |

| Racemic Amlodipine Besylate | Prismatic crystals of different sizes | Not specified | researchgate.net |

| S-Amlodipine Besylate | Agglomerated particles, unrecognizable crystal form | Not specified | researchgate.net |

These morphological details obtained through SEM are vital for controlling the crystallization process and ensuring batch-to-batch consistency of this compound.

Optical Microscopy for Crystal Habit and Transformation Monitoring

Optical microscopy is a fundamental and accessible technique for examining the crystal habit of this compound and for monitoring dynamic processes such as phase transformations in real-time. This method provides valuable information on the external shape of crystals, which is a reflection of their internal crystal structure.

Amlodipine besylate is known to exist in multiple solid forms, including an anhydrate, a monohydrate, a dihydrate, and an amorphous form. nih.govacs.org The dihydrate is the most stable form under aqueous conditions. acs.orgsci-hub.st Optical microscopy plays a crucial role in elucidating the mechanisms of transformation between these forms. For instance, it has been used to study the solvent-mediated transformation (SMT) of the anhydrate and monohydrate forms to the more stable dihydrate form. acs.org

Studies have employed optical microscopy to understand the relative importance of dissolution, nucleation, and growth steps during these phase transformations. nih.govresearchgate.net It was observed that the kinetics of the transformation from the anhydrate to the dihydrate form are limited by nucleation and growth. nih.govresearchgate.net Such transformations are significant as they can occur during pharmaceutical processing steps like wet granulation. nih.govresearchgate.net The shear forces involved in granulation can accelerate the transformation kinetics by facilitating nucleation. nih.govresearchgate.net

The table below details the role of optical microscopy in the characterization and transformation monitoring of Amlodipine Besylate solid forms.

| Application | Observation | Significance | Source |

| Elucidation of Transformation Mechanisms | Used to understand the dissolution, nucleation, and growth steps in the transformation of anhydrate to dihydrate. | Revealed that transformation kinetics are limited by nucleation and growth. | nih.govresearchgate.net |

| Monitoring of Phase Transformations | Observed the transformation of anhydrate and monohydrate forms to the dihydrate form during solubility measurements and wet granulation. | Helps in controlling manufacturing processes to ensure the desired solid form is present in the final product. | nih.govresearchgate.net |

| Characterization of Crystal Forms | Allows for the visual differentiation of various polymorphs and hydrates based on their crystal habit. | Aids in the identification and quality control of different solid forms of amlodipine besylate. | researchgate.net |

Preformulation and Solid State Stability Investigations of Amlodipine Besylate Dihydrate

Degradation Kinetics and Pathways

Amlodipine (B1666008) besylate's stability is a critical factor in its formulation and efficacy. The molecule is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Understanding the kinetics and pathways of this degradation is essential for ensuring the quality and shelf-life of the final drug product.

Forced degradation studies, or stress testing, are conducted to understand the intrinsic stability of a drug molecule by accelerating degradation. Amlodipine besylate has been shown to be labile under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions, while generally showing more resistance to thermal stress. arcjournals.orgjsirjournal.com

Under acidic and alkaline hydrolysis , amlodipine besylate demonstrates significant degradation. The extent of degradation is highly dependent on the concentration of the acid or base and the temperature. For instance, studies have shown degradation ranging from 25% to 60% in basic and acidic mediums, respectively. lcms.cz In more extreme conditions, such as 0.1 N NaOH, degradation can reach as high as 95%, while in 0.1 N HCl, it can be around 30-35%. technologynetworks.com Total degradation has been observed in 5 mol/L NaOH at 80°C over 6 hours. doaj.orgresearchgate.net The drug exhibits maximum stability around a neutral pH of 7. ajprd.com

Oxidative degradation , typically induced by hydrogen peroxide (H2O2), also significantly affects amlodipine besylate. Degradation of 20% has been reported in 30% H2O2, while other studies using 3% H2O2 showed degradation up to 80.1% after 6 hours at 80°C. lcms.czdoaj.orgresearchgate.net Some studies have reported degradation as high as 88-90% upon exposure to oxidation. technologynetworks.com

Photodegradation is a notable pathway for amlodipine besylate, as dihydropyridine (B1217469) class drugs are known to be photosensitive. arcjournals.orgresearchgate.net Exposure to UV light and daylight can cause substantial degradation. arcjournals.orgceon.rs In solution, after 14 days in a photostability chamber, a 32.2% degradation was observed. doaj.orgresearchgate.net Solid-state photostability studies have shown degradation in the range of 36-46%. technologynetworks.com

In contrast, amlodipine besylate shows considerable thermal stability . Many studies report minimal or no major impurities found even after exposure to dry heat at 80°C for 48 hours. lcms.czsemanticscholar.org

The following table summarizes findings from various forced degradation studies:

| Stress Condition | Conditions | Extent of Degradation (%) | Reference |

|---|---|---|---|

| Acid Hydrolysis | Acidic Medium | 60% | lcms.cz |

| Acid Hydrolysis | 0.1 N HCl | 30-35% | technologynetworks.com |

| Acid Hydrolysis | 5 mol/L HCl at 80°C for 6 h | 75.2% | doaj.orgresearchgate.net |

| Alkaline Hydrolysis | Basic Medium | 25% | lcms.cz |

| Alkaline Hydrolysis | 0.1 N NaOH | ~95% | technologynetworks.com |

| Alkaline Hydrolysis | 5 mol/L NaOH at 80°C for 6 h | 100% | doaj.orgresearchgate.net |

| Oxidative | 30% H2O2 | 20% | lcms.cz |

| Oxidative | 3% H2O2 | 88-90% | technologynetworks.com |

| Oxidative | 3% H2O2-methanol (80:20) at 80°C for 6 h | 80.1% | doaj.orgresearchgate.net |

| Photolytic (Solution) | 14 days in photostability chamber | 32.2% | doaj.orgresearchgate.net |

| Photolytic (Solid State) | Not specified | 36-46% | technologynetworks.com |

| Thermal | 80°C for 48 h | No major impurities | lcms.cz |

The primary mechanism of degradation for amlodipine involves the oxidation of its dihydropyridine ring to form a pyridine (B92270) ring. researchgate.net This aromatization is a common pathway for dihydropyridine-based drugs, particularly under oxidative and photolytic stress. lcms.cznih.govnih.gov

Under oxidative and acidic conditions , a major degradation product identified is the pyridine derivative, known as Impurity D (3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate). lcms.czceon.rs Mass spectrometry has confirmed the presence of this dehydro-amlodipine derivative with a molecular formula of C20H23N2O5Cl. doaj.orgresearchgate.net The formation mechanism involves the removal of two hydrogen atoms from the dihydropyridine ring, leading to its aromatization. ulisboa.pt

Under strong alkaline hydrolysis (e.g., 5 mol/L NaOH), the degradation is more extensive, leading to the cleavage of the ester bond and other structural changes. A main degradation product with the molecular formula C15H16NOCl has been identified under these conditions. doaj.orgresearchgate.net

Photodegradation also primarily proceeds through the aromatization of the dihydropyridine moiety, forming the pyridine derivative as the initial and key photoproduct. nih.govnih.gov This initial product can then undergo further transformations, leading to a cascade of other degradation products. One comprehensive study identified as many as sixteen photoproducts, with fifteen being reported for the first time, highlighting the complexity of the photodegradation pathway. nih.gov

Other identified degradation products include those with mass-to-charge ratios (m/z) of 180 and 167, which were found to be common across all degradation conditions, and a product with m/z 230 found specifically in oxidative and acid hydrolysis samples. lcms.cz Additionally, interactions with formulation excipients can lead to unique degradation products, such as the formation of a glycosyl derivative resulting from the Maillard reaction between amlodipine's primary amine and lactose. kfupm.edu.sa Another impurity, identified as 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-(morpholin-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate, was found to form from the reaction of amlodipine with formaldehyde originating from excipients during accelerated stability studies. nih.gov

The degradation of amlodipine besylate, particularly under photolytic and hydrolytic stress, generally follows pseudo-first-order kinetics . ajprd.comceon.rsnih.govmdpi.com This means the rate of degradation is proportional to the concentration of amlodipine itself. Kinetic parameters such as the rate constant (k) and half-life (t½) are used to quantify the stability profile under different conditions. ajprd.comajprd.com

Studies on hydrolysis have shown that the degradation rate constant (k) is significantly influenced by pH, with the lowest k values (indicating greatest stability) observed around neutral pH. The rate increases substantially in both highly acidic and highly alkaline environments, demonstrating a specific acid-base catalyzed degradation. ajprd.com Temperature also plays a crucial role; for example, one study found the k value at 90°C to be the highest among the temperatures tested, indicating faster degradation at higher temperatures. ajprd.com

The photodegradation kinetics have also been extensively studied. The degradation follows a pseudo-first-order model when exposed to both solar radiation and xenon lamp light. nih.gov The half-life can vary significantly depending on the light source and the medium. For amlodipine besylate in tablets packed in Alu/PVC/PVDC blisters, the half-life was calculated to be 38.4 days under UV radiation and 43.3 days under Vis radiation. ceon.rs In aqueous solutions exposed to sunlight, the half-life can be much shorter, for instance, 0.3 days in one study, highlighting the protective effect of packaging and solid-state formulation. ceon.rs

The following table presents kinetic data from a photodegradation study:

| Radiation Source | Matrix/Packaging | Kinetics | Half-life (t½) | Reference |

|---|---|---|---|---|

| UV Radiation | Tablets in Alu/PVC/PVDC blister | Pseudo-first-order | 38.4 days | ceon.rs |

| Vis Radiation | Tablets in Alu/PVC/PVDC blister | Pseudo-first-order | 43.3 days | ceon.rs |

| Solar Radiation | River Water | Pseudo-first-order | 0.3 days | ceon.rs |

| Xenon Lamp | River Water | Pseudo-first-order | 8.8 minutes | ceon.rs |

Impact of Environmental Factors on Stability

Environmental factors, particularly moisture and light, have a profound impact on the solid-state stability of amlodipine besylate dihydrate. These factors can induce both chemical degradation and changes in the physical properties of the drug substance.

Amlodipine besylate can exist in several solid forms, including an anhydrate, a monohydrate, and a dihydrate, as well as an amorphous form. researchgate.netacs.org The dihydrate is the most stable crystalline form in an aqueous environment or under high humidity conditions. researchgate.net

The ability of amlodipine besylate to absorb water is highly dependent on its crystalline form. cabidigitallibrary.org The stable anhydrous form shows no significant water uptake even when stored at 92% relative humidity (RH) for two months. cabidigitallibrary.org However, both the anhydrous and monohydrate forms can undergo a solvent-mediated transformation to the more stable dihydrate form when placed directly in water. researchgate.netcabidigitallibrary.org The collapse of the crystal lattices of the dihydrate and monohydrate upon the removal of water can lead to the formation of a melt, from which the anhydrate may crystallize. researchgate.netacs.org Rapid cooling of this dehydration-induced melt can produce the amorphous form. researchgate.netacs.org

Moisture sorption and desorption studies reveal that the crystalline forms are physically stable over a broad range of relative humidities. researchgate.net However, the presence of moisture, especially in combination with certain excipients like lactose and magnesium stearate, can induce chemical instability, leading to degradation. kfupm.edu.sa Therefore, controlling the water content and understanding the behavior of different crystalline forms in various humidity conditions is critical for the formulation of stable solid dosage forms.

As a dihydropyridine derivative, amlodipine besylate is inherently photosensitive. arcjournals.org The mechanism of photodegradation has been investigated and is understood to proceed primarily through an oxygen-independent process. nih.govresearchgate.net

Upon irradiation with light, particularly UV-A light, amlodipine undergoes aromatization of the dihydropyridine ring to yield the corresponding pyridine derivative. nih.govresearchgate.net This transformation is the primary photochemical reaction. The quantum yield (a measure of the efficiency of a photochemical process) for amlodipine base is approximately 0.001 under UV-A light. nih.gov The presence of the β-aminoethoxy group in the amlodipine structure is believed to provide intramolecular assistance, increasing the quantum yield by about an order of magnitude compared to similar molecules without this group. nih.govresearchgate.net

While the quantum yield is relatively low, the high absorptivity of amlodipine in the UV-A range makes it susceptible to degradation upon light exposure, justifying its classification as a photolabile drug. nih.gov The initial formation of the pyridine derivative can be followed by a series of further transformations, leading to a complex mixture of photoproducts, especially in aqueous solutions. nih.gov The photoprotective measures in packaging and formulation are therefore essential to maintain the drug's integrity. ceon.rs

Drug-Excipient Compatibility Studies

The compatibility of an active pharmaceutical ingredient (API) with excipients is a cornerstone of formulation development, ensuring the stability, efficacy, and safety of the final dosage form.

Studies have revealed a significant incompatibility of amlodipine besylate in solid formulations containing a combination of lactose, magnesium stearate, and water. researchgate.netijbpr.comacs.org This instability is primarily attributed to the Maillard reaction, a chemical reaction between the primary amine group of amlodipine and the reducing sugar, lactose. The presence of magnesium stearate and water can further promote this degradation pathway. researchgate.netijbpr.com The major degradation product formed through this interaction has been identified as amlodipine besylate glycosyl. researchgate.netijbpr.comacs.org

Binary mixtures of amlodipine besylate with individual excipients have been found to be stable under accelerated conditions (65°C and 40°C/75% RH). researchgate.netacs.org However, the presence of all three components—lactose, magnesium stearate, and water—in a multicomponent mixture induces significant degradation of the amlodipine besylate. researchgate.netijbpr.com This underscores the importance of careful excipient selection, and it is often recommended to use lactose-free formulations for amlodipine besylate to ensure safety, quality, and efficacy. researchgate.netijbpr.comacs.org

Table 1: Compatibility of Amlodipine Besylate in Multicomponent Mixtures

| Components | Storage Conditions | Observation | Major Degradation Product |

| Amlodipine Besylate, Lactose, Magnesium Stearate, Water | Accelerated (e.g., 80°C) | Instability and degradation of Amlodipine Besylate | Amlodipine Besylate Glycosyl |

Amlodipine besylate has demonstrated good compatibility with several common pharmaceutical excipients, which is crucial for developing stable and effective solid dosage forms.

Microcrystalline Cellulose (MCC): MCC is a widely used diluent in tablet formulations and has been found to be compatible with amlodipine besylate. researchgate.netresearchgate.net Formulations containing amlodipine besylate and microcrystalline cellulose have shown good stability. researchgate.net

Superdisintegrants: These excipients are added to tablet formulations to promote rapid disintegration in an aqueous environment. Amlodipine besylate has been found to be compatible with various superdisintegrants, including:

Sodium Starch Glycolate: Used in the formulation of fast-dissolving tablets of amlodipine besylate without any signs of incompatibility. researchgate.netsemanticscholar.orgjournaljpri.com

Crospovidone: Also utilized in fast-dissolving tablet formulations of amlodipine besylate, demonstrating good compatibility. researchgate.netsemanticscholar.orgjournaljpri.com

Croscarmellose Sodium: Another common superdisintegrant that has been successfully used in amlodipine besylate formulations. google.com

FTIR studies have confirmed the absence of significant interactions between amlodipine besylate and these excipients. semanticscholar.org The selection of a suitable superdisintegrant, or a combination thereof, can significantly influence the dissolution rate of amlodipine besylate from the final dosage form. semanticscholar.orgjournaljpri.com

Table 2: Compatibility of Amlodipine Besylate with Common Excipients

| Excipient | Functional Category | Compatibility with Amlodipine Besylate |

| Microcrystalline Cellulose | Diluent | Compatible |

| Sodium Starch Glycolate | Superdisintegrant | Compatible |

| Crospovidone | Superdisintegrant | Compatible |

| Croscarmellose Sodium | Superdisintegrant | Compatible |

Chirality and Stereochemical Stability